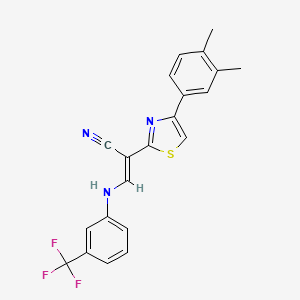

(E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((3-(trifluoromethyl)phenyl)amino)acrylonitrile

Descripción general

Descripción

(E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((3-(trifluoromethyl)phenyl)amino)acrylonitrile is a synthetic organic compound characterized by its complex structure, which includes a thiazole ring, a trifluoromethyl group, and an acrylonitrile moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((3-(trifluoromethyl)phenyl)amino)acrylonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the condensation of a β-keto ester with a thiourea derivative under acidic conditions.

Next, the thiazole intermediate is reacted with 3,4-dimethylbenzaldehyde to introduce the 3,4-dimethylphenyl group. This step often requires a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF).

The final step involves the formation of the acrylonitrile moiety. This can be achieved through a Knoevenagel condensation reaction between the thiazole intermediate and 3-(trifluoromethyl)benzaldehyde in the presence of a base like piperidine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions

(E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((3-(trifluoromethyl)phenyl)amino)acrylonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing new functional groups like nitro, halogen, or alkyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Chlorine gas in the presence of a Lewis acid like aluminum chloride for halogenation.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Primary amines.

Substitution: Halogenated or nitro-substituted derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

Numerous studies have indicated that compounds containing thiazole moieties exhibit promising anticancer properties. For instance, derivatives of thiazole have been synthesized and tested for their efficacy against various cancer cell lines. One study reported that thiazole-pyridine hybrids demonstrated significant antiproliferative activity against breast cancer cells, with an IC50 value lower than standard chemotherapeutic agents like 5-fluorouracil .

Anticonvulsant Properties

Research has highlighted the anticonvulsant potential of thiazole derivatives. A systematic study showed that certain thiazole-linked compounds provided substantial protection in seizure models, indicating their potential as therapeutic agents for epilepsy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives have shown effectiveness against various bacterial strains, suggesting their potential use in developing new antibiotics .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of (E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((3-(trifluoromethyl)phenyl)amino)acrylonitrile and its biological activity is crucial for optimizing its efficacy. SAR studies have indicated that modifications to the phenyl rings and the thiazole moiety can significantly influence the compound's potency against cancer cells and its anticonvulsant activity .

| Structural Feature | Effect on Activity |

|---|---|

| Electron-withdrawing groups on phenyl rings | Increased anticancer potency |

| Substitutions at the 4-position of thiazole | Enhanced anticonvulsant properties |

Material Science Applications

Beyond medicinal applications, this compound has potential uses in material science, particularly in the development of organic semiconductors and photovoltaic materials. The unique electronic properties imparted by the thiazole and phenyl groups can enhance charge transport in organic electronic devices .

Case Studies

Case Study 1: Anticancer Efficacy

A recent study synthesized a series of thiazole derivatives, including this compound), and evaluated their cytotoxicity against several cancer cell lines such as MCF-7 and HepG2. The results demonstrated a dose-dependent inhibition of cell growth, with particular derivatives achieving IC50 values below 10 µM .

Case Study 2: Anticonvulsant Activity

In another investigation, a group of thiazole derivatives was tested for their anticonvulsant effects in animal models. The study found that compounds similar to this compound exhibited significant protective effects against induced seizures, suggesting their potential as new treatments for epilepsy .

Mecanismo De Acción

The mechanism of action of (E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((3-(trifluoromethyl)phenyl)amino)acrylonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s thiazole ring and trifluoromethyl group are likely critical for its binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

(E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((4-(trifluoromethyl)phenyl)amino)acrylonitrile: Similar structure but with a different position of the trifluoromethyl group.

(E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((3-(trifluoromethyl)phenyl)amino)propionitrile: Similar structure but with a propionitrile group instead of acrylonitrile.

Uniqueness

The unique combination of the thiazole ring, 3,4-dimethylphenyl group, and 3-(trifluoromethyl)phenyl group in (E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((3-(trifluoromethyl)phenyl)amino)acrylonitrile provides distinct chemical properties that can be leveraged in various applications, distinguishing it from other similar compounds.

Actividad Biológica

(E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((3-(trifluoromethyl)phenyl)amino)acrylonitrile is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activities. This compound belongs to the class of thiazole derivatives, which are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure

The compound's IUPAC name is (E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(3-(trifluoromethyl)phenyl)acrylonitrile. Its structure includes a thiazole ring, a trifluoromethyl-substituted phenyl group, and an acrylonitrile moiety, which are critical for its biological activity.

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines. In particular, the presence of electron-donating groups like methyl on the phenyl ring enhances cytotoxicity. The structure-activity relationship (SAR) suggests that modifications to the thiazole and phenyl rings can significantly affect biological potency .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line Tested | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Compound 9 | Jurkat | 1.61 ± 1.92 | |

| Compound 10 | A-431 | 1.98 ± 1.22 | |

| Compound 22 | HT29 | < Doxorubicin |

Antimicrobial Activity

Thiazole derivatives have also been explored for their antimicrobial properties. Studies report that certain thiazole compounds exhibit potent activity against bacteria such as Staphylococcus aureus and Escherichia coli. The presence of halogen substitutions on the phenyl ring appears to enhance antimicrobial efficacy .

Table 2: Antimicrobial Activity of Selected Thiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Compound A | S. aureus | 12 µg/mL | |

| Compound B | E. coli | 15 µg/mL |

The mechanism by which this compound exerts its biological effects may involve several pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial metabolism.

- Receptor Binding : Interaction with cellular receptors could modulate signaling pathways associated with cell survival and apoptosis.

- Reactive Oxygen Species (ROS) : Some thiazole derivatives induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

In a study evaluating the anticancer effects of various thiazole derivatives, one compound demonstrated significant activity against both Jurkat and A-431 cell lines, outperforming standard chemotherapeutics like doxorubicin. The study utilized molecular dynamics simulations to reveal that effective compounds interacted primarily through hydrophobic contacts with target proteins .

Another investigation focused on the synthesis and evaluation of new thiazole derivatives for antimicrobial activity against clinical isolates of bacteria. Compounds were tested using standard agar diffusion methods, revealing promising results comparable to established antibiotics .

Propiedades

IUPAC Name |

(E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16F3N3S/c1-13-6-7-15(8-14(13)2)19-12-28-20(27-19)16(10-25)11-26-18-5-3-4-17(9-18)21(22,23)24/h3-9,11-12,26H,1-2H3/b16-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFBNYENLQXKAPQ-LFIBNONCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC(=C3)C(F)(F)F)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=CC(=C3)C(F)(F)F)/C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16F3N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.